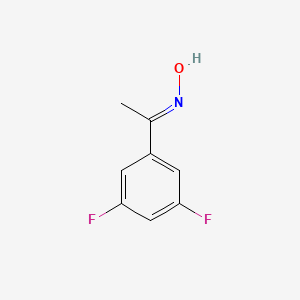

3',5'-Difluoroacetophenone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’,5’-Difluoroacetophenone oxime: is a chemical compound with the molecular formula C8H7F2NO It is an oxime derivative of 3’,5’-difluoroacetophenone, characterized by the presence of two fluorine atoms on the phenyl ring and an oxime functional group attached to the carbonyl carbon

Mécanisme D'action

Mode of Action

The mode of action of 3’,5’-Difluoroacetophenone oxime involves a series of chemical reactions. The compound is likely to undergo the Beckmann rearrangement, a reaction of oximes that can result in either amides or nitriles, depending on the starting material . The rearrangement of the oxime to the amide is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .

Biochemical Pathways

The compound’s potential to undergo the beckmann rearrangement suggests it may influence pathways involving amides or nitriles .

Result of Action

The compound’s potential to form amides or nitriles through the Beckmann rearrangement suggests it could have diverse effects depending on the specific context of its use .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3’,5’-Difluoroacetophenone oxime . For instance, the Beckmann rearrangement typically requires heat and an acidic environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoroacetophenone oxime typically involves the reaction of 3’,5’-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

3’,5’-Difluoroacetophenone+Hydroxylamine Hydrochloride→3’,5’-Difluoroacetophenone Oxime+HCl

Industrial Production Methods: While specific industrial production methods for 3’,5’-Difluoroacetophenone oxime are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 3’,5’-Difluoroacetophenone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 3’,5’-difluoronitrosobenzene.

Reduction: Formation of 3’,5’-difluoroaniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 3’,5’-Difluoroacetophenone oxime is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, 3’,5’-Difluoroacetophenone oxime is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine: The compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making 3’,5’-Difluoroacetophenone oxime a candidate for drug development.

Industry: In the industrial sector, 3’,5’-Difluoroacetophenone oxime is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Comparaison Avec Des Composés Similaires

- 3’,4’-Difluoroacetophenone

- 4’-Fluoroacetophenone

- 2,5-Difluoroacetophenone

Comparison: 3’,5’-Difluoroacetophenone oxime is unique due to the presence of both fluorine atoms on the meta positions of the phenyl ring and the oxime functional group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The specific positioning of the fluorine atoms can influence the compound’s electronic distribution and interactions with other molecules, making it a valuable tool in various research and industrial applications.

Activité Biologique

3',5'-Difluoroacetophenone oxime is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is characterized by the presence of two fluorine atoms on the aromatic ring and an oxime functional group. These structural features contribute to its reactivity and interactions with biological molecules. The oxime group can form hydrogen bonds, enhancing its potential for biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For example, it has been shown to affect kinase activities, which play a role in cell signaling and growth regulation.

- Cellular Effects : It can influence cell signaling pathways, potentially leading to apoptosis in cancer cells. Studies indicate that it may activate the p53/MDM2 pathway, which is crucial for tumor suppression.

- Metabolic Interactions : The compound interacts with metabolic pathways, inhibiting enzymes essential for nucleotide biosynthesis, thereby affecting DNA replication and repair processes.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- Caki-1 (renal cancer)

- 769-P (renal cancer)

These studies suggest that the compound acts as a RAS inhibitor, which is critical in cancer progression .

Antimicrobial Properties

Preliminary investigations have identified antimicrobial activity against certain bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Absorption and Distribution : The compound demonstrates favorable absorption characteristics due to the presence of fluorine atoms, which enhance lipophilicity.

- Metabolism : It undergoes metabolic transformations that may affect its bioavailability and efficacy. Studies indicate that the stability of the compound can vary under different conditions, impacting its long-term effectiveness .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Initial screenings revealed that the compound could inhibit cell growth in various cancer cell lines at micromolar concentrations. For instance, IC50 values were determined to be in the range of 10-20 µM for specific tumor types .

- In Vivo Models : Animal studies have shown that administration of this compound leads to significant tumor regression in xenograft models. These findings support its potential as a therapeutic agent in oncology .

Data Summary Table

Propriétés

Numéro CAS |

149773-89-7 |

|---|---|

Formule moléculaire |

C8H7F2NO |

Poids moléculaire |

171.14 g/mol |

Nom IUPAC |

(NZ)-N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C8H7F2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3/b11-5- |

Clé InChI |

OLANPVRYDYBVJT-WZUFQYTHSA-N |

SMILES |

CC(=NO)C1=CC(=CC(=C1)F)F |

SMILES isomérique |

C/C(=N/O)/C1=CC(=CC(=C1)F)F |

SMILES canonique |

CC(=NO)C1=CC(=CC(=C1)F)F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.